molecular formula C21H27N3O2S B14943273 1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B14943273
M. Wt: 385.5 g/mol
InChI Key: LJSJAOSIJIJXDM-UHFFFAOYSA-N
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Description

1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a cyclohexyl group, a methyl group, and a phenyl group with a propan-2-yloxy substituent, all attached to a dihydropyrazolo[3,4-d][1,3]thiazinone core.

Preparation Methods

The synthesis of 1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a β-diketone.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable thiocarbonyl compound to form the thiazinone ring.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or other substituents can be replaced by different functional groups using appropriate nucleophiles.

Scientific Research Applications

1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has various applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to interact with various molecular targets, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can be compared with other similar compounds, such as:

    Pyrazolothiazines: These compounds share the pyrazolo[3,4-d][1,3]thiazine core but may have different substituents, leading to variations in their chemical and biological properties.

    Cyclohexyl derivatives: Compounds with a cyclohexyl group may exhibit similar steric and electronic effects, influencing their reactivity and interactions with molecular targets.

    Phenyl derivatives:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H27N3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

1-cyclohexyl-6-methyl-4-(3-propan-2-yloxyphenyl)-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C21H27N3O2S/c1-13(2)26-17-11-7-8-15(12-17)19-18-20(22-14(3)27-19)24(23-21(18)25)16-9-5-4-6-10-16/h7-8,11-13,16,19H,4-6,9-10H2,1-3H3,(H,23,25)

InChI Key

LJSJAOSIJIJXDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=CC=C3)OC(C)C)C(=O)NN2C4CCCCC4

Origin of Product

United States

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